2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
Overview
Description
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, also known as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of isopropylidene glycerol with ethylene oxide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over reaction parameters is maintained to ensure high efficiency and consistency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of new functional groups and molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Similar structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Contains a methyl group instead of an isopropyl group, leading to variations in its physical and chemical behavior.
Uniqueness
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to its specific combination of a dioxolane ring and an isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific structural features are required .
Biological Activity
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, with the CAS number 113778-66-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in the field of medicinal chemistry.
The molecular formula for this compound is C8H16O3. It features a dioxolane ring structure that may contribute to its biological activity. The compound's structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Reference |
---|---|---|
Dioxolane Derivatives | Antimicrobial against S. aureus | |
14α-Demethylase Inhibitors | Effective against Candida albicans |
Cytotoxicity and Anticancer Activity
The compound's potential anticancer properties are being explored in the context of acute myeloid leukemia (AML). Compounds that disrupt tubulin dynamics have been shown to induce differentiation in AML cells, suggesting a possible role for this compound in cancer therapy. For example, tubulin-binding molecules have been documented to drive differentiation in AML cell lines, indicating that similar structures might also exert such effects.
Study on Tubulin Binding
A study investigated the effects of various compounds on tubulin binding and differentiation of AML cells. Compounds that induced significant upregulation of CD11b were identified as promising candidates for further development. The study highlighted that the structure of these compounds plays a crucial role in their biological activity.
"Compounds that upregulated CD11b more than 10% in at least three cell lines were considered potential hits" .
Synthesis and Testing
The synthesis of this compound has been achieved through several methods involving dioxolane precursors. These synthetic routes are essential for producing sufficient quantities for biological testing.
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYRZGYGAZRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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